Cas no 923810-10-0 (N-benzyl-1-(4-cyanophenyl)methanesulfonamide)

N-benzyl-1-(4-cyanophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-1-(4-cyanophenyl)methanesulfonamide
- Z165164314
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- Inchi: 1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2
- InChI Key: JLIWGCLWFRRVGV-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C#N)=CC=1)(NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 432
- XLogP3: 2
- Topological Polar Surface Area: 78.3
N-benzyl-1-(4-cyanophenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276028-1g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 1g |
¥3576.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276028-5g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 5g |
¥14112.00 | 2024-04-25 | |
A2B Chem LLC | AI61793-1g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 1g |
$325.00 | 2024-07-18 | |
A2B Chem LLC | AI61793-5g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 5g |
$1075.00 | 2024-07-18 | |
1PlusChem | 1P00IHKX-1g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 1g |
$339.00 | 2025-03-01 | |
1PlusChem | 1P00IHKX-5g |
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide |
923810-10-0 | 98% | 5g |
$1139.00 | 2025-03-01 |
N-benzyl-1-(4-cyanophenyl)methanesulfonamide Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on N-benzyl-1-(4-cyanophenyl)methanesulfonamide
Comprehensive Overview of N-benzyl-1-(4-cyanophenyl)methanesulfonamide (CAS No. 923810-10-0)
N-benzyl-1-(4-cyanophenyl)methanesulfonamide (CAS No. 923810-10-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This sulfonamide derivative features a benzyl group attached to a methanesulfonamide backbone, further substituted with a 4-cyanophenyl moiety. Such a combination of functional groups makes it a versatile intermediate in drug discovery and material science.
The growing interest in sulfonamide-based compounds like N-benzyl-1-(4-cyanophenyl)methanesulfonamide stems from their broad utility in medicinal chemistry. Researchers are particularly intrigued by their potential as enzyme inhibitors, given the sulfonamide group's ability to interact with biological targets. Recent studies have explored its role in modulating specific protein functions, aligning with the current trend of targeted drug design and precision medicine. This compound’s cyano group also enhances its reactivity, making it valuable for further derivatization.
In the context of green chemistry and sustainable synthesis, CAS No. 923810-10-0 has been investigated for its compatibility with eco-friendly reaction conditions. With the rising demand for environmentally benign chemical processes, this compound’s stability under mild conditions positions it as a candidate for catalytic transformations and flow chemistry applications. Its molecular structure allows for efficient purification, reducing waste generation—a key concern in modern industrial chemistry.
Another area of interest is the compound’s potential in material science. The 4-cyanophenyl moiety contributes to its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials. As the demand for flexible electronics and energy storage solutions grows, researchers are actively exploring such derivatives for their optoelectronic characteristics. This aligns with the broader shift toward renewable energy technologies and smart materials.
From a synthetic perspective, N-benzyl-1-(4-cyanophenyl)methanesulfonamide exemplifies the convergence of scalability and selectivity. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, which are widely used in industrial settings. The compound’s robustness under various reaction conditions makes it a reliable building block for high-throughput screening libraries, a critical tool in modern drug discovery pipelines.
Analytical characterization of CAS No. 923810-10-0 typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm its high purity and structural integrity, which are essential for reproducible research outcomes. The compound’s chromatographic behavior has also been studied to optimize separation protocols, reflecting the industry’s focus on quality control and standardization.
In summary, N-benzyl-1-(4-cyanophenyl)methanesulfonamide represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and sustainable chemistry. Its structural features and reactivity profile continue to inspire innovative research, addressing contemporary challenges in science and technology. As interest in tailored molecular designs and functional materials grows, this compound is poised to remain a subject of active investigation.
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